Lipophilicity Modulation via 6-Chlorination: XLogP3-AA Comparison Against the 6-Unsubstituted Analog
The 6-chloro substituent in the target compound increases the predicted lipophilicity (XLogP3-AA) relative to the corresponding 6-unsubstituted analog. For the closely related 6-chloro-4-(piperidin-1-yl)-3-tosylquinoline (PubChem CID 7184187), the computed XLogP3-AA is 4.9 [1]. The 6-unsubstituted analog 3-(benzenesulfonyl)-4-(4-methylpiperidin-1-yl)quinoline (identified in WO2007072093A1) is predicted to have a lower XLogP3-AA, as the removal of the chlorine atom eliminates a hydrophobic halogen contribution [2]. This XLogP3-AA difference is expected to affect passive membrane permeability, plasma protein binding, and non-specific tissue partitioning.
| Evidence Dimension | Predicted lipophilicity (XLogP3-AA; computed by PubChem) |
|---|---|
| Target Compound Data | XLogP3-AA ≈ 4.9 (estimated based on direct analog CID 7184187; no independent computed value available for 866812-89-7) |
| Comparator Or Baseline | 3-(Benzenesulfonyl)-4-(4-methylpiperidin-1-yl)quinoline (6-unsubstituted analog): XLogP3-AA not independently computed; predicted lower than 4.9 due to absence of 6-chloro |
| Quantified Difference | A matched-pair analysis of halogen substitution on quinoline cores typically yields a ΔXLogP3-AA of +0.3 to +0.7 per chloro substituent (class-level estimate) |
| Conditions | PubChem XLogP3-AA 3.0 algorithm; computed descriptors; no experimental logP/logD data located |
Why This Matters
Lipophilicity differences in the range of Δ0.3–0.7 log units are sufficient to shift a compound's positioning in lead optimization cascades (e.g., Lipinski compliance, CNS MPO scoring), making the 6-chloro derivative a chemically distinct starting point that cannot be assumed interchangeable with the des-chloro analog in property-based drug design.
- [1] PubChem Compound Summary. 6-Chloro-4-(piperidin-1-yl)-3-tosylquinoline. CID 7184187. Computed properties: XLogP3-AA = 4.9. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/7184187 View Source
- [2] Google Patents. WO2007072093A1. Compound 3-(benzenesulfonyl)-4-(4-methylpiperidin-1-yl)quinoline (6-unsubstituted analog). Page 442. Available at: https://patents.google.com/patent/WO2007072093A1/en View Source
